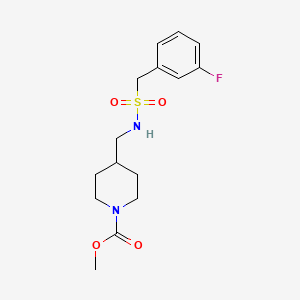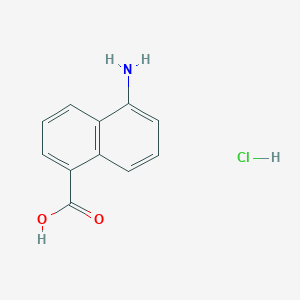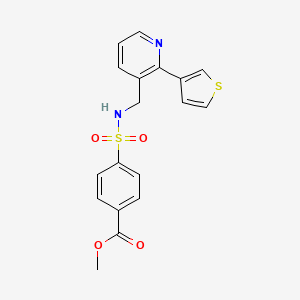
8-Amino-1,2-dihydroquinolin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a derivative of the quinoline family, which is known for its wide range of biological activities. Although the provided papers do not directly discuss 8-Amino-1,2-dihydroquinolin-2-one hydrochloride, they do provide insights into the chemistry and biological activities of related compounds, such as 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline derivatives. These compounds exhibit antimicrobial, anticancer, and antifungal effects and are considered valuable for therapeutic applications .
Synthesis Analysis
The synthesis of related 8-HQ derivatives has been explored in recent literature. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline, followed by reactions with various reagents to yield a range of compounds with potential antimicrobial activities . Additionally, an alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one was achieved using microwave-assisted hydrolysis of a nitrile group followed by lactamization, demonstrating the potential for efficient synthetic routes for such compounds .
Molecular Structure Analysis
The molecular structures of quinoline derivatives are crucial for their biological activity. For example, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with 8-hydroxyquinoline and 8-aminoquinoline have been structurally characterized, revealing one-dimensional hydrogen-bonded chain structures. These structures are formed through O-H...O(carboxyl) and N(+)-H...O(carboxyl) extensions of cation-anion pairs, with additional cation-anion aromatic ring pi-pi associations .
Chemical Reactions Analysis
The reactivity of 8-aminoquinoline has been explored in the formation of metal complexes. For instance, reactions with metal salts such as Zn(NO3)2, Cd(ClO4)2, and HgCl2 have led to the synthesis of various complexes with 8-aminoquinoline. These complexes exhibit interesting structural features, such as C–H–π and π–π interactions, and form hydrogen-bonded sheets or one-dimensional structures depending on the metal and ligands involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-aminoquinoline derivatives, particularly their complexes, have been characterized by spectroscopic data and single crystal X-ray diffraction studies. These complexes display photoluminescence at room temperature, which is a significant property for potential applications in materials science and bioimaging. The presence of hydrogen bonding and π interactions in these complexes can significantly influence their physical properties and stability .
Applications De Recherche Scientifique
Insights from Research Applications
Biological Activities and Therapeutic Targets
- 8-Hydroxyquinoline and its derivatives have been identified as potent candidates for the treatment of various diseases due to their metal chelation properties. These include anti-cancer, HIV, neurodegenerative disorders, and more. Their synthetic modification aims to develop target-based broad-spectrum drug molecules for several therapeutic targets, mainly anti-proliferative, anti-microbial, anti-fungal, and anti-viral as well as for the treatment of neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Antiprotozoal Drugs
- The 8-aminoquinoline analogs, through extensive derivatization programs, have led to the discovery of new drugs like tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. These derivatives have shown reduced toxicity and better efficacy, highlighting their potential as future antiprotozoal drugs (Tekwani & Walker, 2006).
Fluorescent Probes for Zinc Ion Determination
- The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives has been explored to improve water solubility and cell membrane permeability. These derivatives have been used as tools to detect Zn2+ ions in environmental and biological applications, demonstrating their vast potential as functional receptors for zinc ions, especially for biological applications (Mohamad et al., 2021).
Orientations Futures
The future directions in the research of compounds similar to “8-Amino-1,2-dihydroquinolin-2-one hydrochloride” include the development of simple, mild, and efficient synthetic methods . The focus is on the synthetic methodology of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems .
Propriétés
IUPAC Name |
8-amino-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSIHRAGRETNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2509630.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)




![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)


![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)



